molecular formula C15H16N4OS B12587792 5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 605660-77-3

5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12587792
CAS No.: 605660-77-3
M. Wt: 300.4 g/mol
InChI Key: NEVYSIYXBODARM-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an aminophenyl group and a methoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
  • 5-(4-Chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
  • 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

Uniqueness

5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

605660-77-3

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

5-(4-aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16N4OS/c1-20-7-6-11-12(9-2-4-10(16)5-3-9)13-14(17)18-8-19-15(13)21-11/h2-5,8H,6-7,16H2,1H3,(H2,17,18,19)

InChI Key

NEVYSIYXBODARM-UHFFFAOYSA-N

Canonical SMILES

COCCC1=C(C2=C(N=CN=C2S1)N)C3=CC=C(C=C3)N

Origin of Product

United States

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